molecular formula C15H10FN5OS B483484 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether CAS No. 892675-40-0

4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether

Cat. No.: B483484
CAS No.: 892675-40-0
M. Wt: 327.3g/mol
InChI Key: OZTZHEQAIWRHDX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether typically involves the nucleophilic addition of 4-amino-3-mercapto-1,2,4-triazole derivatives to dibenzoylacetylene under stirring in acetonitrile at room temperature . This one-pot metal-free protocol yields the desired product in excellent yields (>90%) and is considered efficient and straightforward .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Mechanism of Action

The mechanism of action of 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its observed biological effects . For example, it may inhibit carbonic anhydrase, cholinesterase, or other enzymes, thereby modulating physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-fluorophenyl [6-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl ether apart is its unique combination of a triazole ring with a thiadiazole ring, along with the presence of a fluorophenoxy and pyridinyl group. This unique structure enhances its potential for specific biological interactions and therapeutic applications .

Properties

CAS No.

892675-40-0

Molecular Formula

C15H10FN5OS

Molecular Weight

327.3g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H10FN5OS/c16-11-1-3-12(4-2-11)22-9-13-18-19-15-21(13)20-14(23-15)10-5-7-17-8-6-10/h1-8H,9H2

InChI Key

OZTZHEQAIWRHDX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4)F

Canonical SMILES

C1=CC(=CC=C1OCC2=NN=C3N2N=C(S3)C4=CC=NC=C4)F

Origin of Product

United States

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